Methyl 3-[5-[[2-amino-2-(5-bromo-2-methoxyphenyl)acetyl]amino]pyridin-3-yl]propanoate
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Overview
Description
Methyl 3-[5-[[2-amino-2-(5-bromo-2-methoxyphenyl)acetyl]amino]pyridin-3-yl]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with an amino group, a bromo-methoxyphenyl group, and a propanoate ester group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-[[2-amino-2-(5-bromo-2-methoxyphenyl)acetyl]amino]pyridin-3-yl]propanoate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Amidation: The formation of an amide bond between the brominated compound and 3-amino-5-bromo-2-methoxypyridine.
Esterification: The final step involves the esterification of the resulting compound with propanoic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-[[2-amino-2-(5-bromo-2-methoxyphenyl)acetyl]amino]pyridin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-[5-[[2-amino-2-(5-bromo-2-methoxyphenyl)acetyl]amino]pyridin-3-yl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[5-[[2-amino-2-(5-bromo-2-methoxyphenyl)acetyl]amino]pyridin-3-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-bromo-2-methylbenzoate
- 2-amino-5-bromo-3-methylpyridine
- 5-bromo-2-chloro-3-methylpyridine
Uniqueness
Methyl 3-[5-[[2-amino-2-(5-bromo-2-methoxyphenyl)acetyl]amino]pyridin-3-yl]propanoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a pyridine ring, bromo-methoxyphenyl group, and propanoate ester makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
methyl 3-[5-[[2-amino-2-(5-bromo-2-methoxyphenyl)acetyl]amino]pyridin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O4/c1-25-15-5-4-12(19)8-14(15)17(20)18(24)22-13-7-11(9-21-10-13)3-6-16(23)26-2/h4-5,7-10,17H,3,6,20H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVXVNHRPYHOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)NC2=CN=CC(=C2)CCC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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